
Vanadium tris(dimethoxy phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium tris(dimethoxy phosphate) is a coordination compound that features vanadium in a specific oxidation state coordinated with dimethoxy phosphate ligands. Vanadium, a transition metal, is known for its versatile oxidation states and coordination geometries, making it a subject of interest in various fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vanadium tris(dimethoxy phosphate) typically involves the reaction of vanadium precursors with dimethoxy phosphate ligands under controlled conditions. One common method is the solvothermal synthesis, where vanadium pentoxide is reacted with dimethoxy phosphate in a solvent like ethanol under elevated temperatures and pressures .
Industrial Production Methods: Industrial production of vanadium-based compounds often employs methods such as hydrothermal synthesis, sol-gel processes, and vapor deposition techniques. These methods allow for the precise control of particle size, morphology, and phase composition, which are crucial for the desired properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Vanadium tris(dimethoxy phosphate) can undergo various chemical reactions, including:
Oxidation and Reduction: Vanadium compounds are known for their redox activity, where vanadium can switch between different oxidation states.
Substitution Reactions: The ligands in vanadium tris(dimethoxy phosphate) can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions may produce vanadium(IV) or vanadium(III) species .
Wissenschaftliche Forschungsanwendungen
Vanadium tris(dimethoxy phosphate) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which vanadium tris(dimethoxy phosphate) exerts its effects involves its redox activity and coordination chemistry. Vanadium can interact with various molecular targets, including enzymes and proteins, by altering their oxidation states and coordination environments. This can lead to changes in enzyme activity, signal transduction pathways, and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Vanadyl Phosphate: Similar to vanadium tris(dimethoxy phosphate), vanadyl phosphate features vanadium in a different oxidation state and coordination environment.
Vanadium Pentoxide: A widely studied vanadium compound known for its catalytic and electrochemical properties.
Ammonium Metavanadate: Another vanadium compound used in various industrial and research applications.
Uniqueness: Vanadium tris(dimethoxy phosphate) is unique due to its specific coordination with dimethoxy phosphate ligands, which imparts distinct chemical and physical properties. Its versatility in redox reactions and potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
24822-65-9 |
|---|---|
Molekularformel |
C2H7O4PV |
Molekulargewicht |
176.99 g/mol |
IUPAC-Name |
dimethyl hydrogen phosphate;vanadium |
InChI |
InChI=1S/C2H7O4P.V/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4); |
InChI-Schlüssel |
JGPUEOMPWTVDSG-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(O)OC.[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)

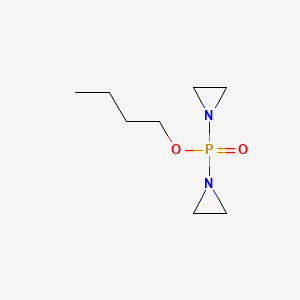
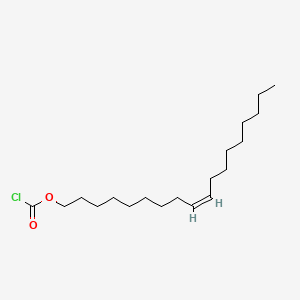

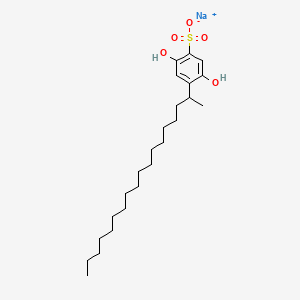
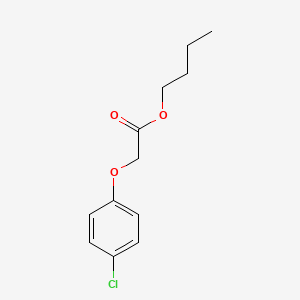
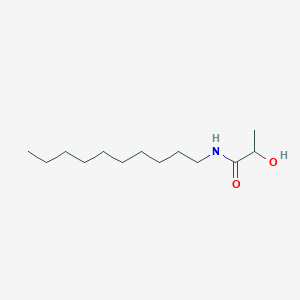
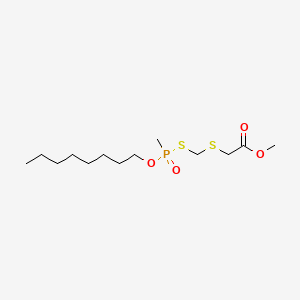
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)


